

Velpatasvir-d3: A Technical Overview for Researchers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Velpatasvir-d3 is the deuterated analogue of Velpatasvir, a potent direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) infection. This technical guide provides a comprehensive overview of **Velpatasvir-d3**, including its fundamental properties, an exemplary experimental protocol for its use in quantitative analysis, and a visualization of the parent compound's mechanism of action.

Core Compound Data

The fundamental physicochemical properties of **Velpatasvir-d3** are summarized in the table below, providing essential information for its identification and use in a laboratory setting.

Property	Value
CAS Number	2172676-06-9
Molecular Weight	886.04 g/mol

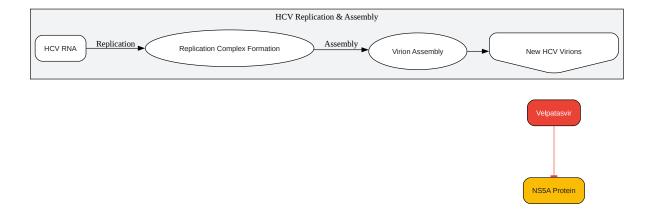
Mechanism of Action: Inhibition of HCV NS5A

Velpatasvir, the non-deuterated parent compound, functions by targeting and inhibiting the Hepatitis C virus non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the



assembly of new virus particles.[4][5] By binding to NS5A, Velpatasvir disrupts its normal function, thereby preventing the virus from replicating and assembling, which ultimately halts the progression of the infection.[4][6] The multifaceted disruption of the viral lifecycle contributes to the high efficacy of NS5A inhibitors.[4]

The following diagram illustrates the inhibitory action of Velpatasvir on the HCV replication complex.



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Velpatasvir's inhibition of the HCV NS5A protein.

Experimental Protocol: Quantification of Velpatasvir in Human Plasma using LC-MS/MS

Deuterated standards such as **Velpatasvir-d3** are crucial for accurate quantification of the parent drug in biological matrices, serving as an internal standard to correct for variations



during sample preparation and analysis. The following is a representative protocol for the quantification of Velpatasvir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methods.[7][8][9]

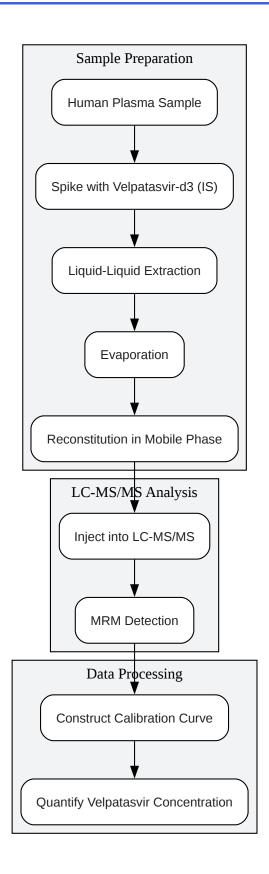
- 1. Objective: To determine the concentration of Velpatasvir in human plasma samples using **Velpatasvir-d3** as an internal standard (IS).
- 2. Materials and Reagents:
- Velpatasvir analytical standard
- Velpatasvir-d3 (Internal Standard)
- Human plasma (K2 EDTA)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (HPLC grade)
- 3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., Zorbax C18 Stable Bond, 4.6 x 50 mm)[7]
- 4. Sample Preparation (Liquid-Liquid Extraction):[7]
- Spike 200 μL of human plasma with Velpatasvir-d3 solution.
- Add 1 mL of ethyl acetate and vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200 μL of the mobile phase.
- 5. LC-MS/MS Conditions:
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).[7][8]
- Flow Rate: 0.6 mL/min.
- Injection Volume: 10 μL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitor the precursor to product ion transitions for both Velpatasvir and Velpatasvir-d3.
- 6. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Velpatasvir to Velpatasvir-d3
 against the concentration of Velpatasvir standards.
- Determine the concentration of Velpatasvir in the plasma samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is visualized in the diagram below.





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Workflow for the quantification of Velpatasvir.



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Velpatasvir Wikipedia [en.wikipedia.org]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery and development of NS5A inhibitors Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Simultaneous Estimation of Sofosbuvir and Velpatasvir in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry after Protein Precipitation Method | Bentham Science [eurekaselect.com]
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